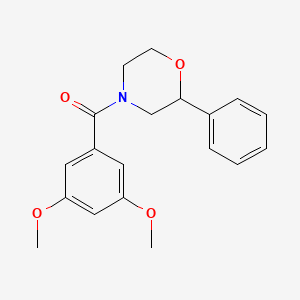

(3,5-Dimethoxyphenyl)(2-phenylmorpholino)methanone

CAS No.: 954065-97-5

Cat. No.: VC4597808

Molecular Formula: C19H21NO4

Molecular Weight: 327.38

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 954065-97-5 |

|---|---|

| Molecular Formula | C19H21NO4 |

| Molecular Weight | 327.38 |

| IUPAC Name | (3,5-dimethoxyphenyl)-(2-phenylmorpholin-4-yl)methanone |

| Standard InChI | InChI=1S/C19H21NO4/c1-22-16-10-15(11-17(12-16)23-2)19(21)20-8-9-24-18(13-20)14-6-4-3-5-7-14/h3-7,10-12,18H,8-9,13H2,1-2H3 |

| Standard InChI Key | DXMXZBRDAYQNRJ-UHFFFAOYSA-N |

| SMILES | COC1=CC(=CC(=C1)C(=O)N2CCOC(C2)C3=CC=CC=C3)OC |

Introduction

(3,5-Dimethoxyphenyl)(2-phenylmorpholino)methanone is an organic compound belonging to the class of methanones, characterized by the presence of a dimethoxyphenyl group and a phenylmorpholino moiety. This compound is notable for its potential applications in medicinal chemistry and organic synthesis. The CAS number for this compound is 656830-26-1.

Synthesis of (3,5-Dimethoxyphenyl)(2-phenylmorpholino)methanone

The synthesis of this compound typically involves the reaction of 3,5-dimethoxybenzoyl chloride with 2-phenylmorpholine. This reaction is generally conducted under basic conditions to facilitate the formation of the amide bond while neutralizing the hydrochloric acid produced during the reaction.

Synthesis Steps:

-

Preparation of Reactants: Obtain 3,5-dimethoxybenzoyl chloride and 2-phenylmorpholine.

-

Reaction Setup: Combine the reactants in a suitable solvent under basic conditions.

-

Reaction Conditions: Monitor temperature and pH to optimize yield and purity.

-

Purification: Use techniques such as recrystallization or chromatography to purify the product.

Potential Applications

This compound has several promising applications in scientific research, particularly in medicinal chemistry. Compounds with similar structures often exhibit biological activity through interactions with molecular targets.

Potential Biological Activities:

-

Medicinal Chemistry: Potential for developing new drugs.

-

Organic Synthesis: Useful as an intermediate in synthesizing complex molecules.

Mechanism of Action

Although specific studies on (3,5-Dimethoxyphenyl)(2-phenylmorpholino)methanone may be limited, compounds with similar structures often exhibit activity through interactions at the molecular level with biological targets. These interactions can influence various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds:

| Compound | Structure | Potential Applications |

|---|---|---|

| (3,5-Dimethoxyphenyl)(2-phenylmorpholino)methanone | Dimethoxyphenyl and phenylmorpholino groups | Medicinal chemistry, organic synthesis |

| [4-(3-Methoxyphenyl)piperazino][2-(trifluoromethyl)-1,3-benzothiazol-6-yl]methanone | Piperazine and benzothiazole moieties | Anxiolytic, antidepressant effects |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume